molecular formula C24H45O5P B14368504 Phosphoric acid--2,3-dinonylphenol (1/1) CAS No. 90250-01-4

Phosphoric acid--2,3-dinonylphenol (1/1)

Cat. No.: B14368504
CAS No.: 90250-01-4
M. Wt: 444.6 g/mol
InChI Key: YKJRVDYPGQJWJZ-UHFFFAOYSA-N
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Description

Phosphoric acid–2,3-dinonylphenol (1/1) is a chemical compound formed by the combination of phosphoric acid and 2,3-dinonylphenol in a 1:1 molar ratio Phosphoric acid is a triprotic acid commonly used in various industrial applications, while 2,3-dinonylphenol is an organic compound known for its surfactant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid–2,3-dinonylphenol (1/1) typically involves the reaction of phosphoric acid with 2,3-dinonylphenol under controlled conditions. The reaction is carried out in an organic solvent, such as toluene or dichloromethane, at elevated temperatures (around 60-80°C) to facilitate the esterification process. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified through techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of phosphoric acid–2,3-dinonylphenol (1/1) can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, ensuring a steady production rate. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can further enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid–2,3-dinonylphenol (1/1) undergoes various chemical reactions, including:

    Oxidation: The phenolic group in 2,3-dinonylphenol can be oxidized to form quinones.

    Reduction: The compound can be reduced to form the corresponding hydroquinone.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with alkyl halides to form ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Alkyl halides, such as methyl iodide (CH₃I), in the presence of a base like sodium hydroxide (NaOH), facilitate substitution reactions.

Major Products

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Ethers

Scientific Research Applications

Phosphoric acid–2,3-dinonylphenol (1/1) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized as a surfactant in formulations for detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism by which phosphoric acid–2,3-dinonylphenol (1/1) exerts its effects involves the interaction of the phenolic hydroxyl group with various molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins, enzymes, and other biomolecules. These interactions can lead to changes in the conformation and activity of the target molecules, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Phosphoric acid–nonylphenol (1/1)
  • Phosphoric acid–octylphenol (1/1)
  • Phosphoric acid–dodecylphenol (1/1)

Uniqueness

Phosphoric acid–2,3-dinonylphenol (1/1) is unique due to the presence of the dinonylphenol moiety, which imparts distinct hydrophobic and surfactant properties. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are required. Additionally, the specific arrangement of the nonyl groups in 2,3-dinonylphenol can influence the compound’s reactivity and interaction with other molecules, setting it apart from other similar compounds.

Properties

CAS No.

90250-01-4

Molecular Formula

C24H45O5P

Molecular Weight

444.6 g/mol

IUPAC Name

2,3-di(nonyl)phenol;phosphoric acid

InChI

InChI=1S/C24H42O.H3O4P/c1-3-5-7-9-11-13-15-18-22-19-17-21-24(25)23(22)20-16-14-12-10-8-6-4-2;1-5(2,3)4/h17,19,21,25H,3-16,18,20H2,1-2H3;(H3,1,2,3,4)

InChI Key

YKJRVDYPGQJWJZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=C(C(=CC=C1)O)CCCCCCCCC.OP(=O)(O)O

Origin of Product

United States

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